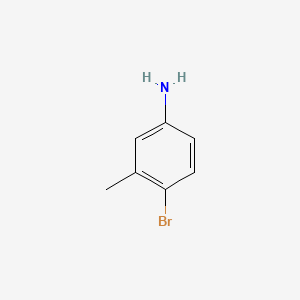

4-Bromo-3-methylaniline

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-3-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN/c1-5-4-6(9)2-3-7(5)8/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMEGELSFOYDPQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10219383 | |

| Record name | 4-Bromo-m-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6933-10-4 | |

| Record name | 4-Bromo-3-methylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6933-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-m-toluidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006933104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-m-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-m-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.324 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Bromo-3-methylaniline physical properties

An In-depth Technical Guide to the Physical Properties of 4-Bromo-3-methylaniline

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of a compound is fundamental. This guide provides a detailed overview of the physical and chemical characteristics of this compound, a key intermediate in the synthesis of various pharmaceutical compounds, dyes, and agrochemicals.[1]

Core Physical and Chemical Properties

Quantitative data for this compound has been compiled from various sources to provide a comprehensive reference.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈BrN | [1] |

| Molecular Weight | 186.05 g/mol | [2] |

| Melting Point | 79-83 °C | [2] |

| Boiling Point | 240 °C | [3] |

| Appearance | White to gray to brown crystalline powder | [1] |

| Solubility | Sparingly soluble in water | [1][2] |

| pKa | 4.02 ± 0.10 (Predicted) | [4] |

Spectroscopic and Analytical Data

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.

| Spectroscopic Data | Details | Source(s) |

| ¹H NMR | A synthesis protocol reports the following peaks in CDCl₃: δ 2.28 (s, 3H), 3.39 (brs, 2H), 6.38 (d, J = 8Hz, 1H), and 6.55 (s, 1H), 7.27 (d, J = 8Hz, 1H). | [5] |

| ¹³C NMR | Spectral data is available. | [6] |

| Infrared (IR) | FTIR and ATR-IR spectra have been recorded. | [7] |

| Mass Spectrometry (MS) | Mass spectral data is available. | [6] |

Experimental Protocols

The determination of the physical properties of a compound like this compound follows standardized laboratory procedures.

Melting Point Determination: The melting point is determined using a calibrated melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid is recorded as the melting point.

Boiling Point Determination: The boiling point is typically measured by distillation. The compound is heated in a distillation apparatus, and the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, and the vapor condenses, is recorded as the boiling point.

Solubility Assessment: A qualitative assessment of solubility is performed by adding a small, measured amount of the solute (this compound) to a known volume of a solvent (e.g., water, ethanol, DMSO) at a specific temperature. The mixture is agitated, and the extent to which the solute dissolves is observed.

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are acquired by dissolving the sample in a deuterated solvent and placing it in a high-field NMR spectrometer. The chemical shifts, splitting patterns, and integration values provide detailed information about the molecular structure.

-

Infrared (IR) Spectroscopy: IR spectra are obtained by passing infrared radiation through a sample. The absorption of specific frequencies of radiation corresponds to the vibrational frequencies of the chemical bonds within the molecule, allowing for the identification of functional groups.

-

Mass Spectrometry (MS): In mass spectrometry, the compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio. This provides information about the molecular weight and fragmentation pattern of the molecule.

Visualizing Methodologies

To clarify the workflow for compound characterization and the logical relationship of its identification, the following diagrams are provided.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound, 97%, Thermo Scientific 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. This compound [stenutz.eu]

- 4. This compound , ≥98.0%(GC) , 6933-10-4 - CookeChem [cookechem.com]

- 5. This compound | 6933-10-4 [chemicalbook.com]

- 6. This compound(6933-10-4) 13C NMR [m.chemicalbook.com]

- 7. This compound | C7H8BrN | CID 23359 - PubChem [pubchem.ncbi.nlm.nih.gov]

Elucidation of the Chemical Structure of 4-Bromo-3-methylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation of 4-Bromo-3-methylaniline (CAS No: 6933-10-4). This compound is a valuable building block in the synthesis of pharmaceuticals, dyes, and agrochemicals due to its unique combination of functional groups that allow for diverse chemical modifications.[1][2] This guide details the key chemical and physical properties, experimental protocols for its synthesis and characterization, and a logical workflow for its structural confirmation.

Chemical and Physical Properties

This compound, also known as 4-bromo-m-toluidine, is a white to off-white crystalline solid.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₈BrN | [1][3] |

| Molecular Weight | 186.05 g/mol | [3] |

| CAS Number | 6933-10-4 | [1][3] |

| Melting Point | 80-82 °C | [4] |

| Boiling Point | 240 °C | [4] |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility | Sparingly soluble in water | [1] |

| IUPAC Name | This compound | [5] |

| Synonyms | 4-Bromo-m-toluidine, 3-Methyl-4-bromoaniline, 5-Amino-2-bromotoluene | [5][6] |

Synthesis and Structural Elucidation Workflow

The elucidation of the structure of this compound involves a systematic process beginning with synthesis, followed by purification and characterization using various spectroscopic techniques.

Caption: Workflow for the synthesis and structural elucidation of this compound.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the reduction of 1-bromo-2-methyl-4-nitrobenzene.[3][4]

Materials:

-

1-bromo-2-methyl-4-nitrobenzene

-

Methanol

-

Activated Raney nickel

-

Hydrogen gas

-

Celite

Procedure:

-

A suspension of 1-bromo-2-methyl-4-nitrobenzene (4 g, 18.51 mmol) is prepared in 200 mL of methanol.

-

To this suspension, activated Raney nickel (0.4 g) is added.

-

The mixture is stirred under a hydrogen atmosphere (30 psi) for 3 hours.

-

Upon completion of the reaction, the mixture is filtered through Celite to remove the catalyst.

-

The solvent is removed from the filtrate under reduced pressure.

-

The resulting residue is dried under vacuum to yield this compound as a white solid (3.4 g, 99% yield).[3]

Spectroscopic Characterization

The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic methods.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): Provides information about the number and types of hydrogen atoms in the molecule. The chemical shifts, splitting patterns, and integration values are characteristic of the structure.

-

¹³C NMR (Carbon-13 NMR): Provides information about the carbon skeleton of the molecule.

Sample Preparation for NMR: The sample is typically dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), and transferred to an NMR tube.

¹H NMR Data (CDCl₃):

-

δ 2.28 (s, 3H)

-

δ 3.39 (brs, 2H)

-

δ 6.38 (d, J = 8Hz, 1H)

-

δ 6.55 (s, 1H)

-

δ 7.27 (d, J = 8Hz, 1H)[3]

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific chemical bonds.

Sample Preparation for IR: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.[5]

3.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. This data is crucial for confirming the molecular formula.

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique used for the analysis of volatile compounds like this compound.[5]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data used for the structural elucidation of this compound.

Table 2: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.28 | Singlet | 3H | -CH₃ |

| 3.39 | Broad Singlet | 2H | -NH₂ |

| 6.38 | Doublet | 1H | Aromatic CH |

| 6.55 | Singlet | 1H | Aromatic CH |

| 7.27 | Doublet | 1H | Aromatic CH |

Table 3: Mass Spectrometry Data

| m/z Value | Interpretation |

| 185/187 | Molecular ion peaks ([M]⁺ and [M+2]⁺), characteristic of a bromine-containing compound. |

| 106 | Fragment ion, likely corresponding to the loss of Br. |

Logical Approach to Structure Elucidation

The confirmation of the chemical structure of this compound is based on the logical interpretation of the combined spectroscopic data.

Caption: Logical workflow for the structural confirmation of this compound.

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled.[5][6] It causes skin and serious eye irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.[7][8]

Applications in Research and Drug Development

This compound serves as a versatile intermediate in organic synthesis.[2] The presence of the amino and bromo functional groups allows for a variety of chemical transformations, including:

-

Acylation, sulfonylation, and alkylation of the amino group.[2]

-

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) at the bromo position.[2]

These reactions enable the synthesis of a wide range of more complex molecules, making this compound a key starting material for the development of new pharmaceutical compounds and other specialty chemicals.[1][2]

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | 6933-10-4 [chemicalbook.com]

- 5. This compound | C7H8BrN | CID 23359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 6933-10-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. Page loading... [wap.guidechem.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-Bromo-3-methylaniline (CAS 6933-10-4)

Introduction

This compound, with the CAS registry number 6933-10-4, is a substituted aromatic amine of significant interest in organic synthesis and medicinal chemistry.[1] Also known as 4-bromo-m-toluidine or 5-amino-2-bromotoluene, its molecular structure incorporates a benzene (B151609) ring with bromine, methyl, and amino functional groups.[2][3][4] This unique combination of reactive sites makes it a versatile building block for constructing more complex molecules.[1][5]

The compound's dual reactivity is a key feature; the nucleophilic amino group can be readily modified, while the aryl bromide is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings.[5] These reactions are fundamental for creating carbon-carbon and carbon-heteroatom bonds. Consequently, this compound is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, dyes, and advanced materials.[1][2][5] In the pharmaceutical sector, it serves as a crucial precursor for active pharmaceutical ingredients (APIs), including compounds investigated for antibacterial properties.[1]

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized below. The compound typically appears as a grey to light brown or white to off-white crystalline solid.[2][6]

| Property | Value | Reference |

| CAS Number | 6933-10-4 | [6] |

| Molecular Formula | C₇H₈BrN | [6][7][8] |

| Molecular Weight | 186.05 g/mol | [7][9] |

| Melting Point | 80-82 °C | [6][9][10] |

| Boiling Point | 240 °C | [6][8][10] |

| Density | 1.470 g/cm³ (rough estimate) | [6] |

| Appearance | Grey to light brown crystals | [6] |

| Vapor Pressure | 0.0389 mmHg at 25°C | [6] |

| InChI Key | MMEGELSFOYDPQW-UHFFFAOYSA-N | [9][11] |

| SMILES | Cc1cc(N)ccc1Br | [9] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Spectrum Type | Data | Reference |

| ¹H NMR (90 MHz, CDCl₃) | δ 7.27 (d, J=8Hz, 1H), 6.55 (s, 1H), 6.38 (d, J=8Hz, 1H), 3.39 (brs, 2H), 2.28 (s, 3H) | [7][10] |

| Mass Spectrometry (MS) | Major peaks observed at m/z 185, 187, 106, and 101. | [3] |

| Infrared (IR) | Spectra available as KBr disc or nujol mull. | [11][12] |

Experimental Protocols: Synthesis

Two primary methods for the synthesis of this compound are detailed below.

Method 1: Reduction of 1-Bromo-2-methyl-4-nitrobenzene

This protocol involves the reduction of a nitro group to an amine using a catalyst under a hydrogen atmosphere.

Experimental Workflow:

Caption: Synthesis of this compound via reduction.

Detailed Protocol:

-

Activated Raney nickel (0.4 g) is added to a suspension of 1-bromo-2-methyl-4-nitrobenzene (4 g, 18.51 mmol) in 200 mL of methanol.[7][10]

-

The mixture is stirred for 3 hours under a hydrogen atmosphere (30 psi).[7][10]

-

Upon completion, the reaction mixture is filtered through Celite to remove the catalyst.[7][10]

-

The solvent is removed from the filtrate under reduced pressure.[7][10]

-

The resulting residue is dried under vacuum to yield this compound as a white solid (3.4 g, 99% yield).[7][10]

Method 2: Regioselective Bromination of m-Toluidine (B57737)

This method utilizes a specific brominating agent to achieve regioselectivity.

Experimental Protocol:

-

To a solution of m-toluidine (1 mmol) in acetonitrile (B52724) (5 mL), add o-xylylene (B1219910) bis(triethylammonium tribromide) (OXBTEATB) (0.233 g, 0.5 mmol).[7]

-

Stir the mixture at room temperature (20°C) for approximately 5 minutes (0.0833 hours).[7]

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC) with an eluent of n-hexane/ethyl acetate (B1210297) (5:1).[7]

-

After completion, filter the reaction mixture and transfer it to a separatory funnel.[7]

-

Extract the mixture with water (15 mL) and dichloromethane (B109758) (20 mL).[7]

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate it using a rotary evaporator.[7]

-

Purify the crude product via column chromatography on silica (B1680970) gel, using a mixture of n-hexane and ethyl acetate as the eluent to obtain the final product (95% yield).[7]

Applications in Drug Development and Organic Synthesis

This compound is a key building block due to its two distinct reactive sites.[5] The amino group can undergo acylation, sulfonylation, or alkylation, while the aryl bromide is ideal for forming new carbon-carbon bonds via cross-coupling reactions.[5]

Logical Relationship of Reactivity and Application:

Caption: Reactivity and synthetic utility of this compound.

This compound has been specifically used in the preparation of 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one.[9][10] Furthermore, it is a key precursor in the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, which have been studied for their potential as antibacterial agents and alkaline phosphatase inhibitors.[1] Its role as a foundational scaffold allows for extensive modification to fine-tune pharmacological properties, making it highly valuable in medicinal chemistry and drug discovery pipelines.[5]

Safety and Handling

This compound is classified as harmful and requires careful handling in a laboratory setting.[2][6][9] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask, should be worn.[8][9] Work should be conducted in a well-ventilated area or a chemical fume hood.[8]

| Hazard Information | GHS Codes & Statements | Precautionary Codes |

| Signal Word | Warning | Prevention: P261, P264, P270, P271, P280 |

| Hazard Class | Acute Toxicity 4 (Oral, Dermal, Inhalation); Skin Irritation 2; Eye Irritation 2; STOT SE 3 | Response: P301+P312, P302+P352, P304+P340, P305+P351+P338 |

| Hazard Statements | H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled); H315 (Causes skin irritation); H319 (Causes serious eye irritation); H335 (May cause respiratory irritation) | Storage: P403+P233, P405 |

| Incompatibilities | Strong oxidizing agents, strong acids and bases. | Disposal: P501 |

References for table:[6][9][13][14][15]

In case of contact, skin should be washed immediately with plenty of water.[8] If inhaled, the individual should be moved to fresh air.[13] Eye contact requires rinsing cautiously with water for several minutes.[13] Contaminated clothing must be removed and washed before reuse.[13]

References

- 1. This compound | 6933-10-4 | Benchchem [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | C7H8BrN | CID 23359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. nbinno.com [nbinno.com]

- 6. chembk.com [chembk.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. matrixscientific.com [matrixscientific.com]

- 9. 4-溴-3-甲基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. This compound | 6933-10-4 [chemicalbook.com]

- 11. This compound(6933-10-4) 1H NMR spectrum [chemicalbook.com]

- 12. This compound(6933-10-4) IR Spectrum [m.chemicalbook.com]

- 13. Page loading... [wap.guidechem.com]

- 14. echemi.com [echemi.com]

- 15. This compound, 97%, Thermo Scientific 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Spectroscopic Profile of 4-Bromo-3-methylaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Bromo-3-methylaniline (CAS No. 6933-10-4). The information presented herein is crucial for the unambiguous identification, characterization, and quality control of this important chemical intermediate in research and development settings, particularly in the synthesis of pharmaceuticals and other bioactive molecules. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and data interpretation.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Synonyms: 4-Bromo-m-toluidine, 5-Amino-2-bromotoluene

-

CAS Number: 6933-10-4[1]

-

Molecular Formula: C₇H₈BrN

-

Molecular Weight: 186.05 g/mol [1]

-

Appearance: Off-white to grey to light brown powder

-

Melting Point: 79-83 °C

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

2.1.1 ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides characteristic signals for the aromatic protons, the methyl group protons, and the amine protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |

| 7.27 | Doublet (d) | 1H | Ar-H (H-6) | 8.0 |

| 6.55 | Singlet (s) | 1H | Ar-H (H-2) | - |

| 6.38 | Doublet (d) | 1H | Ar-H (H-5) | 8.0 |

| 3.39 | Broad Singlet (br s) | 2H | -NH₂ | - |

| 2.28 | Singlet (s) | 3H | -CH₃ | - |

Data sourced from a synthetic procedure for this compound.[2]

2.1.2 ¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 147.46 | C-NH₂ |

| 132.71 | C-Br |

| 132.21 | Ar-C |

| 131.57 | Ar-CH |

| 127.77 | Ar-CH |

| 122.44 | Ar-C |

| 120.14 | Ar-CH |

| 43.34 | -CH₃ |

Note: Specific assignments for all aromatic carbons require further 2D NMR analysis. The provided assignments are based on typical chemical shift ranges for substituted benzenes.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3300 | Medium | N-H stretching (amine) |

| 3100 - 3000 | Medium | C-H stretching (aromatic) |

| 2950 - 2850 | Medium | C-H stretching (methyl) |

| 1620 - 1580 | Strong | C=C stretching (aromatic ring) |

| 1475 - 1450 | Medium | C-H bending (methyl) |

| 1250 - 1000 | Strong | C-N stretching |

| 850 - 750 | Strong | C-H out-of-plane bending |

| 700 - 500 | Strong | C-Br stretching |

Note: This is a representative table of expected absorptions based on the functional groups present in this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The data presented here is from Gas Chromatography-Mass Spectrometry (GC-MS).

| m/z | Relative Intensity (%) | Assignment |

| 187 | High | [M+2]⁺ (⁷⁹Br isotope) |

| 185 | High | [M]⁺ (⁸¹Br isotope) |

| 106 | High | [M - Br]⁺ |

Data sourced from PubChem, indicating the most prominent peaks.[3] The presence of bromine is clearly indicated by the characteristic isotopic pattern of the molecular ion peak at m/z 185 and 187, with approximately equal intensities.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrument: A standard NMR spectrometer (e.g., 300 MHz or higher) is used.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters include a wider spectral width (e.g., 0-220 ppm), a longer relaxation delay (e.g., 2-5 seconds), and a larger number of scans compared to ¹H NMR.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.[4]

-

Transfer the powder to a pellet die.

-

-

Pellet Formation: Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[5]

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification before analysis. The sample is vaporized in the ion source.

-

Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

An In-Depth Technical Guide to the Synthesis of 4-Bromo-3-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 4-bromo-3-methylaniline (CAS No: 6933-10-4), a key intermediate in the development of pharmaceuticals, agrochemicals, and other specialty organic compounds.[1][2] This document details established experimental protocols, presents quantitative data for comparative analysis, and visualizes the reaction pathways for enhanced understanding.

Introduction

This compound, also known as 4-bromo-m-toluidine, is a substituted aromatic amine whose structural features, including a bromine atom, a methyl group, and an amino group, make it a versatile building block in organic synthesis.[2][3][4] The presence of these functional groups allows for a variety of chemical transformations, rendering it a valuable precursor for complex molecular architectures. This guide explores the most common and effective methods for its preparation, providing detailed procedural information and comparative yield data to aid researchers in selecting the optimal synthesis strategy for their specific needs.

Synthetic Pathways

There are three principal routes for the synthesis of this compound that are well-documented in the scientific literature.

-

Three-Step Synthesis from 3-Methylaniline (m-Toluidine): This is the most widely employed method and involves the protection of the amino group, followed by regioselective bromination and subsequent deprotection.

-

Reduction of 2-Bromo-5-nitrotoluene: A high-yield method that involves the reduction of a nitro group to an amine.

-

Direct Bromination of 3-Methylaniline: A more direct approach, though it may present challenges in achieving high regioselectivity.

The following sections provide detailed experimental protocols for each of these pathways.

Experimental Protocols

Pathway 1: Three-Step Synthesis from 3-Methylaniline

This pathway is favored for its high regioselectivity, which is achieved by temporarily protecting the highly activating amino group as an acetamide. This directs bromination to the desired para position.[5]

Step 1: Acetylation of 3-Methylaniline to N-(3-methylphenyl)acetamide

The initial step involves the protection of the amino group of 3-methylaniline via acetylation with acetic anhydride (B1165640).

-

Procedure:

-

In a suitable reaction vessel, dissolve 3-methylaniline in glacial acetic acid.

-

Add acetic anhydride to the solution.

-

The reaction mixture is typically stirred at room temperature or gently heated to ensure complete reaction.

-

Upon completion, the reaction mixture is poured into cold water to precipitate the N-(3-methylphenyl)acetamide product.

-

The solid product is collected by vacuum filtration, washed with water, and dried.

-

Step 2: Bromination of N-(3-methylphenyl)acetamide to N-(4-bromo-3-methylphenyl)acetamide

The acetamido group directs the electrophilic substitution of bromine to the para position on the aromatic ring.

-

Procedure:

-

Dissolve the N-(3-methylphenyl)acetamide obtained in the previous step in a suitable solvent, such as glacial acetic acid.

-

Slowly add a solution of bromine in acetic acid to the reaction mixture, maintaining the temperature between 50-55°C.[6]

-

After the addition is complete, continue stirring for approximately 30 minutes.[6]

-

Pour the reaction mixture into a large volume of cold water, to which sodium bisulfite has been added to quench any excess bromine.[6]

-

The precipitated N-(4-bromo-3-methylphenyl)acetamide is collected by filtration, washed with water, and dried.

-

Step 3: Hydrolysis of N-(4-bromo-3-methylphenyl)acetamide to this compound

The final step is the deprotection of the amino group by hydrolysis of the acetamide.

-

Procedure:

-

Suspend the N-(4-bromo-3-methylphenyl)acetamide in an aqueous solution of a strong acid, typically concentrated hydrochloric acid, often mixed with an alcohol like ethanol (B145695) to aid solubility.[6]

-

Heat the mixture to reflux for a period of 1.5 to 3 hours.[6][7]

-

After cooling, the resulting hydrochloride salt of the amine may precipitate and can be collected.

-

To obtain the free amine, the hydrochloride salt is treated with a base, such as sodium hydroxide (B78521) or ammonia, until the solution is alkaline (pH 8-10).[7]

-

The liberated this compound can then be isolated by extraction with an organic solvent or, if it precipitates, by filtration. The crude product can be further purified by recrystallization or distillation.[6]

-

Pathway 2: Reduction of 2-Bromo-5-nitrotoluene

This pathway offers a high-yield, one-step conversion to the final product.

-

Procedure:

-

To a suspension of 1-bromo-2-methyl-4-nitrobenzene (4 g, 18.51 mmol) in methanol (B129727) (200 mL), add activated Raney nickel (0.4 g).[8]

-

Stir the mixture under a hydrogen atmosphere (30 psi) for 3 hours.[8]

-

Monitor the reaction for completion.

-

Upon completion, filter the reaction mixture through Celite to remove the catalyst.[8]

-

Remove the solvent under reduced pressure and dry the residue under vacuum to yield this compound as a white solid.[8]

-

Pathway 3: Direct Bromination of 3-Methylaniline

While seemingly the most straightforward approach, direct bromination can lead to a mixture of products due to the strong activating nature of the amino group. However, specific reagents can achieve high regioselectivity.

-

Procedure using o-xylylene (B1219910) bis(triethylammonium tribromide) (OXBTEATB):

-

To a solution of 3-methylaniline (1 mmol) in acetonitrile (B52724) (5 mL), add OXBTEATB (0.233 g, 0.5 mmol).[8]

-

Stir the reaction mixture at room temperature for a short duration (approximately 5 minutes).[8]

-

Monitor the reaction by TLC.

-

After completion, filter the mixture and extract with dichloromethane (B109758) and water.[8]

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate in a rotary evaporator.[8]

-

Purify the crude product by column chromatography on silica (B1680970) gel.[8]

-

Quantitative Data Summary

The following table summarizes the quantitative data for the different synthetic pathways to this compound.

| Pathway | Starting Material | Key Reagents | Reaction Time | Temperature | Yield | Purity | Reference |

| Three-Step Synthesis | 3-Methylaniline | Acetic anhydride, Bromine, HCl | Several hours | Room temp to reflux | High | High | [6] |

| Reduction | 2-Bromo-5-nitrotoluene | Raney Nickel, Hydrogen (30 psi) | 3 hours | Not specified | 99% | N/A | [8] |

| Direct Bromination | 3-Methylaniline | o-xylylene bis(triethylammonium tribromide) | ~5 minutes | Room Temperature | 95% | N/A | [8] |

Visualizations

The following diagrams illustrate the synthetic pathways and a general experimental workflow.

Caption: Three-step synthesis of this compound from 3-methylaniline.

Caption: Synthesis of this compound via reduction.

Caption: Direct bromination of 3-methylaniline.

Caption: General experimental workflow for organic synthesis.

References

- 1. echemi.com [echemi.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound [stenutz.eu]

- 4. ionsource.com [ionsource.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Theoretical Properties of 4-Bromo-3-methylaniline

Abstract: This document provides a comprehensive technical overview of the theoretical and experimental properties of 4-Bromo-3-methylaniline (CAS No: 6933-10-4). As a key chemical intermediate, its utility in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and dyes, is significant.[1][2] This guide consolidates its physicochemical characteristics, computational data, and spectral properties. Furthermore, it details established experimental protocols for its synthesis and purification and outlines its reactivity profile, making it a valuable resource for researchers, chemists, and professionals in drug development.

Molecular and Physicochemical Properties

This compound, also known as 4-Bromo-m-toluidine, is an aromatic amine containing both a bromine and a methyl substituent on the benzene (B151609) ring.[2][3] Its structure presents as an off-white to light brown crystalline solid.[2] It is sparingly soluble in water.[2] A summary of its key identifiers and physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties and Identifiers of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [3] |

| Synonyms | 4-Bromo-m-toluidine, 5-Amino-2-bromotoluene | [3] |

| CAS Number | 6933-10-4 | [1][2] |

| Molecular Formula | C₇H₈BrN | [2][3][4] |

| Molecular Weight | 186.05 g/mol | [2][4][5] |

| Appearance | Off-white to beige to light brown powder/solid | [2] |

| Melting Point | 80-82 °C | [5][6] |

| Boiling Point | 240 °C | [5][6] |

| InChIKey | MMEGELSFOYDPQW-UHFFFAOYSA-N | [3][4] |

| SMILES | CC1=C(C=CC(=C1)N)Br | [3] |

Computational and Theoretical Data

Computational chemistry, particularly Density Functional Theory (DFT), provides significant insights into the electronic structure, reactivity, and properties of molecules like this compound.[7] While specific DFT studies for this exact molecule are not widely published, analyses of related compounds like 4-bromoanilinium perchlorate (B79767) demonstrate the utility of these methods in calculating dipole moments, polarizability, and hyperpolarizability, which are crucial for assessing potential applications in materials science.[8][9] Key computed properties that predict the molecule's behavior are summarized in Table 2.

Table 2: Computed Theoretical Properties of this compound

| Property | Value | Reference |

| XLogP3-AA (Predicted) | 2.9 | [3][10] |

| Topological Polar Surface Area | 26 Ų | [2][3] |

| Monoisotopic Mass | 184.98401 Da | [2][3] |

| Heavy Atom Count | 9 | [2][3] |

| Complexity | 94.9 | [2][3] |

Spectral Properties

Spectroscopic data is fundamental for the structural confirmation and purity assessment of this compound. Experimental data from various spectroscopic techniques are available in public databases.[3] A summary of key spectral information is provided in Table 3.

Table 3: Summary of Spectral Data for this compound

| Spectrum Type | Key Data / Observations | Reference |

| ¹H NMR (CDCl₃) | δ 2.28 (s, 3H, -CH₃), 3.39 (brs, 2H, -NH₂), 6.38 (d, J=8Hz, 1H, Ar-H), 6.55 (s, 1H, Ar-H), 7.27 (d, J=8Hz, 1H, Ar-H) | [6][11] |

| ¹³C NMR | Spectral data is available in databases such as ChemicalBook and PubChem. | [3][12] |

| Mass Spectrometry (GC-MS) | Major m/z peaks observed at 187, 185, and 106. | [3] |

| Infrared (IR) Spectroscopy | FTIR (KBr Wafer) and ATR-IR spectra are available for reference. | [3] |

| Raman Spectroscopy | FT-Raman spectra have been recorded and are available in public databases. | [3] |

Reactivity and Synthetic Utility

This compound is a versatile building block in organic synthesis due to its dual reactivity.[1] It possesses a nucleophilic amino group and an aryl bromide moiety that is susceptible to electrophilic substitution and, more importantly, palladium-catalyzed cross-coupling reactions.[1] This makes it an invaluable precursor for constructing complex molecular frameworks.[1]

-

Amino Group Reactivity: The -NH₂ group can readily undergo acylation, sulfonylation, and alkylation, allowing for the introduction of diverse functional groups.[1]

-

Aryl Bromide Reactivity: The carbon-bromine bond serves as a handle for forming new carbon-carbon and carbon-heteroatom bonds through reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings.[1]

Caption: Dual reactivity pathways of this compound.

This dual functionality is highly valuable in medicinal chemistry for constructing core structures of lead compounds, where subsequent modifications can fine-tune pharmacological activity.[1]

Caption: Logical workflow for use in drug discovery.

Experimental Protocols

Detailed and reproducible experimental procedures are critical for laboratory synthesis. Below are established protocols for the synthesis and purification of this compound.

This method involves the catalytic hydrogenation of a nitro-precursor.

-

Preparation: Suspend 1-bromo-2-methyl-4-nitrobenzene (4 g, 18.51 mmol) in 200 mL of methanol (B129727) in a suitable pressure vessel.

-

Catalyst Addition: Carefully add activated Raney nickel (0.4 g) to the suspension.

-

Reaction: Seal the vessel and place it under a hydrogen atmosphere (30 psi). Stir the mixture vigorously for 3 hours at room temperature.

-

Monitoring: The reaction progress can be monitored by TLC.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Isolation: Remove the methanol from the filtrate under reduced pressure. Dry the resulting residue under vacuum to yield this compound as a white solid (typical yield: ~99%).[6][11]

This protocol utilizes a specific brominating agent for regioselectivity.

-

Preparation: Dissolve m-toluidine (B57737) (1 mmol) in acetonitrile (B52724) (5 mL) in a flask with magnetic stirring.

-

Reagent Addition: Add o-xylylene (B1219910) bis(triethylammonium tribromide) (OXBTEATB) (0.233 g, 0.5 mmol) to the solution.

-

Reaction: Stir the mixture at room temperature for the appropriate time (approx. 5 minutes).[11]

-

Monitoring: Monitor the reaction by TLC using a 5:1 mixture of n-hexane and ethyl acetate (B1210297) as the eluent.[11]

-

Work-up: Filter the reaction mixture. Transfer the filtrate to a separatory funnel and extract with water (15 mL) and dichloromethane (B109758) (20 mL).[11]

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product via column chromatography on silica (B1680970) gel.

-

Adsorbent: Use silica gel as the stationary phase.

-

Eluent: A mixture of n-hexane and ethyl acetate is typically effective. The ratio can be optimized based on TLC analysis (e.g., 5:1 n-hexane/ethyl acetate).[11]

-

Procedure: Load the crude product onto the column and elute with the chosen solvent system, collecting fractions and combining those containing the pure product.

-

Analysis: Confirm the purity of the fractions by TLC before combining and removing the solvent.

Caption: Experimental workflow for synthesis via reduction.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.[3][5]

-

Hazard Identification: It is harmful if swallowed, in contact with skin, or if inhaled.[3][5] It causes skin irritation and serious eye irritation and may cause respiratory irritation.[3]

-

GHS Classification: Acute Toxicity 4 (Oral, Dermal, Inhalation); Skin Irritation 2; Eye Irritation 2; Specific Target Organ Toxicity - Single Exposure 3 (Respiratory tract irritation).[3][5]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection (eyeshields), and face protection. A dust mask (type N95 or equivalent) is recommended.[5][13]

-

Handling Precautions: Use only outdoors or in a well-ventilated area.[13][14] Avoid breathing dust, fumes, or spray.[13] Do not eat, drink, or smoke when using this product and wash hands thoroughly after handling.[13]

-

Storage: Store in a well-ventilated place with the container tightly closed.[13] Some suppliers recommend storage at room temperature, while others suggest -20°C for long-term stability.[2][15] It should be stored in a locked-up area.[13]

Conclusion

This compound is a chemical of significant theoretical and practical interest. Its well-defined physicochemical, computational, and spectral properties, combined with its versatile dual reactivity, establish it as a valuable intermediate in synthetic chemistry. The availability of robust synthesis and purification protocols further enhances its utility for researchers in academia and industry, particularly those focused on the design and development of novel pharmaceuticals and functional materials. Proper adherence to safety and handling guidelines is essential when working with this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | C7H8BrN | CID 23359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [stenutz.eu]

- 5. 4-ブロモ-3-メチルアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | 6933-10-4 [chemicalbook.com]

- 7. li01.tci-thaijo.org [li01.tci-thaijo.org]

- 8. Synthesis, Crystal Structure, Density Functional Theory (DFT) Calculations and Molecular Orbital Calculations of 4-Bromoanilinium Perchlorate Single Crystal [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. PubChemLite - this compound (C7H8BrN) [pubchemlite.lcsb.uni.lu]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. This compound(6933-10-4) 13C NMR spectrum [chemicalbook.com]

- 13. Page loading... [guidechem.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. usbio.net [usbio.net]

An In-depth Technical Guide to 4-Bromo-3-methylaniline

This technical guide provides essential information on 4-Bromo-3-methylaniline, tailored for researchers, scientists, and professionals in drug development. This document outlines its fundamental chemical properties, spectral information, and a general experimental protocol for its synthesis.

Core Chemical Properties

This compound, also known as 4-bromo-m-toluidine, is an aromatic amine with a bromine and a methyl substituent on the benzene (B151609) ring.[1][2] It is a versatile chemical intermediate used in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C7H8BrN[1][3][4][5] |

| Molecular Weight | 186.05 g/mol [3][4][5] |

| Monoisotopic Mass | 184.98401 Da[1][3] |

| CAS Number | 6933-10-4[1][3] |

| Appearance | White to off-white crystalline solid[1] |

| Melting Point | 80-82 °C[6] |

| Boiling Point | 240 °C[2][6] |

| Synonyms | 4-Bromo-m-toluidine, 3-Methyl-4-bromoaniline, 5-Amino-2-bromotoluene[3] |

Experimental Protocols

The following section details a general protocol for the synthesis of this compound via the bromination of an aromatic compound. This is a representative procedure and may require optimization based on specific laboratory conditions and desired purity.

Synthesis of this compound from an Aromatic Precursor

This protocol describes a general method for the bromination of an aromatic amine.

Materials:

-

Aromatic amine precursor (e.g., m-toluidine) (1 mmol)

-

o-xylylene bis(triethylammonium tribromide) (OXBTEATB) (0.5 mmol, 0.233 g)

-

Acetonitrile (B52724) (5 mL)

-

Dichloromethane (B109758) (20 mL)

-

Water (15 mL)

-

Anhydrous Sodium Sulfate (Na2SO4)

-

n-hexane and ethyl acetate (B1210297) (for column chromatography)

Procedure:

-

A solution of the aromatic compound (1 mmol) in acetonitrile (5 mL) is prepared in a flask with a magnetic stirrer.[4]

-

To this solution, OXBTEATB (0.233 g, 0.5 mmol) is added, and the mixture is stirred at room temperature.[4]

-

The reaction progress is monitored by Thin Layer Chromatography (TLC) using an eluent of n-hexane/ethyl acetate (5/1).[4]

-

Upon completion, the reaction mixture is filtered to remove OXBTEAB.[4]

-

The filtrate is transferred to a separatory funnel and extracted with water (15 mL) and dichloromethane (20 mL).[4]

-

The organic layer is collected and dried over anhydrous Na2SO4.[4]

-

The solvent is removed under reduced pressure using a rotary evaporator.[4]

-

The crude product is purified by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent.[4]

Spectral Information

A variety of spectroscopic techniques are used to characterize this compound. These include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both 1H NMR and 13C NMR spectra are used to confirm the structure of the molecule.[7]

-

Mass Spectrometry (MS) : Provides information on the mass-to-charge ratio of the compound and its fragments.[3]

-

Infrared (IR) Spectroscopy : Used to identify the functional groups present in the molecule.[3][8]

-

Raman Spectroscopy : Offers complementary vibrational information to IR spectroscopy.[3]

Logical Workflow for Synthesis and Purification

The following diagram illustrates a typical experimental workflow for the synthesis and subsequent purification of this compound.

Caption: General workflow for the synthesis and purification of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. This compound [stenutz.eu]

- 3. This compound | C7H8BrN | CID 23359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. usbio.net [usbio.net]

- 6. 4-ブロモ-3-メチルアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. CN102993022A - Preparation method of bromoaniline - Google Patents [patents.google.com]

- 8. This compound(6933-10-4) IR Spectrum [chemicalbook.com]

Solubility Profile of 4-Bromo-3-methylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 4-Bromo-3-methylaniline (CAS No: 6933-10-4), a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] Given the limited availability of specific quantitative solubility data in published literature, this document combines a qualitative solubility assessment based on the compound's chemical structure and the known behavior of similar molecules with detailed, standardized experimental protocols for researchers to determine precise quantitative solubility.

Physicochemical Properties

This compound is a solid at room temperature with the following properties:

| Property | Value | Reference |

| Molecular Formula | C₇H₈BrN | [1][2] |

| Molecular Weight | 186.05 g/mol | |

| Melting Point | 80-82 °C | |

| Boiling Point | 240 °C | |

| Appearance | Off-white to beige to light brown powder |

Predicted Solubility Profile

A qualitative prediction of the solubility of this compound in a range of common laboratory solvents is presented below. It is important to note that these are predictions and should be confirmed by experimental determination.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Sparingly Soluble/Insoluble | The large, nonpolar aromatic structure is expected to dominate over the polar amino group, leading to poor solubility.[3][4] |

| Methanol, Ethanol | Polar Protic | Moderately Soluble | The amino group can form hydrogen bonds with the alcohol, but the hydrophobic portion of the molecule may limit high solubility.[3][4] |

| Acetone, Ethyl Acetate | Polar Aprotic | Soluble | These solvents can engage in dipole-dipole interactions with the polar C-N and C-Br bonds.[4] |

| Diethyl Ether | Nonpolar | Soluble | The nonpolar character of both the solute and the solvent should lead to good solubility.[3][5] |

| Hexane, Toluene | Nonpolar | Soluble | The nonpolar aromatic ring will interact favorably with nonpolar solvents through London dispersion forces.[4] |

| Aqueous HCl (5%) | Aqueous Acid | Soluble | The basic amino group will be protonated to form a hydrochloride salt, which is ionic and therefore water-soluble.[5] |

| Aqueous NaOH (5%) | Aqueous Base | Insoluble | The amino group is not expected to react with a basic solution. |

| Aqueous NaHCO₃ (5%) | Aqueous Base | Insoluble | The amino group is not expected to react with a weak base. |

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following established methods are recommended.

Gravimetric Method for Solubility Determination

This method directly measures the mass of the solute dissolved in a specific volume of solvent to determine the solubility.[6][7][8][9]

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. A constant temperature water bath is recommended for temperature control.

-

-

Phase Separation:

-

Allow the undissolved solid to settle.

-

Carefully separate the saturated solution from the excess solid. This can be achieved by either:

-

Filtration: Use a syringe filter (e.g., 0.22 µm PTFE) to draw the supernatant. Take care to avoid evaporation of the solvent.

-

Centrifugation: Centrifuge the sample to pellet the excess solid and then carefully decant the supernatant.

-

-

-

Quantification:

-

Accurately transfer a known volume of the clear saturated solution to a pre-weighed, dry container (e.g., an evaporating dish or beaker).

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is fully evaporated, re-weigh the container with the dried solute.

-

-

Calculation:

-

The solubility can be calculated using the following formula:

-

Solubility (g/L) = (Mass of dried solute (g)) / (Volume of saturated solution taken (L))

-

-

UV-Visible Spectroscopic Method for Solubility Determination

This method is suitable for compounds that have a chromophore and absorb UV-Visible light. It relies on the relationship between absorbance and concentration (Beer-Lambert Law).[10][11][12]

Methodology:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear, and the equation of the line (y = mx + c) should be determined.

-

-

Preparation of a Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Section 3.1, step 1).

-

-

Phase Separation:

-

Separate the saturated solution from the excess solid as described in the gravimetric method (Section 3.1, step 2).

-

-

Measurement and Calculation:

-

Take an aliquot of the clear saturated solution and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

Use the equation of the calibration curve to calculate the concentration of the diluted solution.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the experimental determination of solubility using the gravimetric method.

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C7H8BrN | CID 23359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 4. benchchem.com [benchchem.com]

- 5. reddit.com [reddit.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pharmacyjournal.info [pharmacyjournal.info]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. pharmajournal.net [pharmajournal.net]

- 10. scirp.org [scirp.org]

- 11. ingentaconnect.com [ingentaconnect.com]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

An In-depth Technical Guide to 4-Bromo-m-toluidine: Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of 4-Bromo-m-toluidine (also known as 4-Bromo-3-methylaniline), a key intermediate in organic synthesis. It covers the historical context of its discovery, details various synthetic methodologies from historical to modern, and presents its physicochemical and spectral properties in a clear, tabular format. Detailed experimental protocols for key syntheses are provided, along with a visual representation of a common synthetic workflow, to aid researchers in its practical application.

Introduction and Historical Context

4-Bromo-m-toluidine (CAS 6933-10-4) is an aromatic amine that serves as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty organic compounds.[1] Its structure, featuring a bromine atom and a methyl group on the aniline (B41778) framework, offers two distinct points for chemical modification: the nucleophilic amino group and the carbon-bromine bond, which is amenable to various cross-coupling reactions.[1]

While a definitive seminal publication marking the initial discovery of 4-Bromo-m-toluidine is not readily apparent in contemporary databases, its emergence can be situated within the broader context of systematic investigations into aromatic chemistry during the late 19th and early 20th centuries. The exploration of toluidine isomers and their derivatives was a focal point of organic chemistry during this era, driven by the burgeoning dye industry and the fundamental quest to understand the principles of electrophilic aromatic substitution. The bromination of toluidines and their N-acetylated precursors was a common strategy for preparing a wide array of isomers, which were crucial for elucidating the directing effects of substituent groups on the benzene (B151609) ring. It is highly probable that 4-Bromo-m-toluidine was first synthesized and characterized during this period of intensive research into substituted anilines.

Physicochemical and Spectral Properties

The physical and spectral properties of 4-Bromo-m-toluidine are summarized in the table below. This data is essential for its identification, purification, and use in further chemical reactions.

| Property | Value |

| Molecular Formula | C₇H₈BrN |

| Molecular Weight | 186.05 g/mol |

| CAS Number | 6933-10-4 |

| Appearance | Off-white to beige or light brown crystalline powder |

| Melting Point | 80-82 °C |

| Boiling Point | 240 °C |

| IUPAC Name | This compound |

| Synonyms | 4-Bromo-m-toluidine, 5-Amino-2-bromotoluene, 3-Methyl-4-bromoaniline |

| ¹H-NMR (CDCl₃) | δ 2.28 (s, 3H), 3.39 (brs, 2H), 6.38 (d, J = 8Hz, 1H), 6.55 (s, 1H), 7.27 (d, J = 8Hz, 1H) |

Data compiled from various chemical suppliers and databases.[2][3]

Synthesis of 4-Bromo-m-toluidine

Several synthetic routes to 4-Bromo-m-toluidine have been developed, each with its own advantages and disadvantages. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.

Common Synthetic Pathways

Two primary strategies for the synthesis of 4-Bromo-m-toluidine are:

-

Direct Bromination of m-Toluidine (B57737): This is a straightforward approach involving the electrophilic aromatic substitution of m-toluidine. To control the regioselectivity and prevent over-bromination, the amino group is often protected as an acetamide (B32628) before bromination, followed by deprotection.

-

Reduction of a Nitrotoluene Precursor: This method involves the synthesis of a brominated nitrotoluene intermediate, such as 2-bromo-5-nitrotoluene, which is then reduced to the corresponding aniline.

The following diagram illustrates a common workflow for the synthesis of 4-Bromo-m-toluidine starting from m-toluidine.

Caption: Synthesis workflow for 4-Bromo-m-toluidine from m-toluidine.

Detailed Experimental Protocols

The following are representative experimental protocols for the synthesis of 4-Bromo-m-toluidine.

Protocol 1: Synthesis via Bromination of m-Acetotoluidide

This protocol is a classical approach involving the protection of the amine, followed by bromination and deprotection.

Step 1: Acetylation of m-Toluidine

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve m-toluidine (1 mole) in glacial acetic acid.

-

Slowly add acetic anhydride (1.1 moles) to the solution while stirring.

-

Heat the mixture to reflux for 2 hours.

-

After cooling, pour the reaction mixture into cold water with vigorous stirring to precipitate the m-acetotoluidide.

-

Filter the solid, wash with cold water, and dry to obtain the crude product. Recrystallization from ethanol (B145695) can be performed for further purification.

Step 2: Bromination of m-Acetotoluidide

-

Dissolve the dried m-acetotoluidide (1 mole) in a suitable solvent such as glacial acetic acid or chloroform (B151607) in a flask protected from light.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine (1 mole) in the same solvent dropwise with continuous stirring. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into a solution of sodium bisulfite to quench the excess bromine.

-

The precipitated N-(4-bromo-3-methylphenyl)acetamide is collected by filtration, washed with water, and dried.

Step 3: Hydrolysis of N-(4-bromo-3-methylphenyl)acetamide

-

Suspend the crude N-(4-bromo-3-methylphenyl)acetamide in an aqueous solution of hydrochloric acid (e.g., 5 M HCl).

-

Heat the mixture to reflux for 2-4 hours until the hydrolysis is complete (a clear solution is often formed).

-

Cool the solution and neutralize it with a base (e.g., sodium hydroxide (B78521) solution) to precipitate the 4-Bromo-m-toluidine.

-

Filter the solid product, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Synthesis via Reduction of 2-Bromo-5-nitrotoluene

This protocol provides an alternative route starting from a nitrated precursor.

-

In a hydrogenation vessel, suspend 1-bromo-2-methyl-4-nitrobenzene (18.51 mmol) in methanol (B129727) (200 mL).[2]

-

Add activated Raney nickel (0.4 g) to the suspension.[2]

-

Pressurize the vessel with hydrogen gas (30 psi) and stir the mixture vigorously for 3 hours at room temperature.[2]

-

Monitor the reaction for the consumption of the starting material.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.[2]

-

Remove the solvent from the filtrate under reduced pressure.[2]

-

Dry the resulting residue under vacuum to afford this compound as a solid. This method often results in a high yield and purity of the final product.[2]

Applications in Research and Development

4-Bromo-m-toluidine is a valuable intermediate in the synthesis of a wide range of target molecules. The amino group can be readily diazotized and converted into other functional groups, or it can participate in condensation and amidation reactions. The bromo substituent is particularly useful for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions enable the construction of complex molecular architectures found in many modern pharmaceuticals and functional materials.

Conclusion

4-Bromo-m-toluidine is a historically significant and synthetically useful chemical intermediate. While its initial discovery is rooted in the foundational period of organic chemistry, it continues to be a relevant building block in contemporary research and development. This guide has provided a detailed overview of its history, properties, and synthesis, offering valuable information for researchers and professionals in the chemical sciences. The provided experimental protocols and synthetic workflow diagram serve as practical resources for the laboratory preparation of this versatile compound.

References

4-Bromo-3-methylaniline: A Comprehensive Technical Guide on its Stability and Reactivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-methylaniline, a substituted aromatic amine, is a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. Its unique structure, featuring a nucleophilic amino group and a reactive aryl bromide moiety, allows for a diverse range of chemical transformations. This in-depth technical guide provides a comprehensive overview of the stability and reactivity profile of this compound, including its physical and chemical properties, storage and handling recommendations, and key synthetic applications. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the use of this important chemical intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and use in chemical reactions.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈BrN | [1][2][3][4][5][6][7] |

| Molecular Weight | 186.05 g/mol | [2][3][4][5][6][7] |

| Appearance | White to off-white or pale brown crystalline solid/powder | [2][4] |

| Melting Point | 79 - 83 °C | [2][4] |

| Boiling Point | 240 °C (at 760 mmHg) | [2] |

| CAS Number | 6933-10-4 | [1][2][3][4][5][6][7] |

Stability Profile

Storage and Handling: For optimal stability, this compound should be stored in a well-ventilated, cool, and dry place. Some suppliers recommend storage at -20°C for long-term preservation of purity.[3] The container should be kept tightly closed to prevent oxidation and moisture absorption. It is advisable to handle the compound under an inert atmosphere, especially for reactions sensitive to oxidation.

Potential Degradation Pathways: Based on the general behavior of aromatic amines, the following degradation pathways can be anticipated under forced conditions:

-

Oxidation: The amino group is susceptible to oxidation, which can lead to the formation of colored impurities. This can be accelerated by exposure to air and light.

-

Thermal Decomposition: At elevated temperatures, cleavage of the carbon-bromine and carbon-nitrogen bonds can occur.[8]

-

Photodegradation: Aromatic amines can undergo degradation upon exposure to UV light, often involving the generation of reactive oxygen species that can attack the aromatic ring and the amino group.[8]

-

Hydrolysis: While the C-Br bond is generally stable to hydrolysis under typical conditions, prolonged exposure to harsh acidic or basic conditions at elevated temperatures could potentially lead to its cleavage.

A general workflow for assessing the stability of an aromatic amine like this compound is depicted below.

Reactivity Profile

This compound possesses two primary sites of reactivity: the nucleophilic amino group and the electrophilic carbon atom bonded to the bromine atom. This dual reactivity makes it a valuable precursor for a wide array of complex molecules.

Reactions at the Amino Group

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic and basic. It readily participates in reactions with various electrophiles.

1. Acylation: The amino group can be easily acylated by reacting with acid chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is often used to protect the amino group during subsequent transformations.

References

- 1. Spectral, thermal and crystalline properties of substituted aniline conducting polymers | International Journal of Current Research [journalcra.com]

- 2. This compound | 6933-10-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. usbio.net [usbio.net]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. This compound [stenutz.eu]

- 6. This compound | C7H8BrN | CID 23359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound , ≥98.0%(GC) , 6933-10-4 - CookeChem [cookechem.com]

- 8. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 4-Bromo-3-methylaniline and Its Synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-3-methylaniline, a versatile chemical intermediate with significant applications in pharmaceutical research, drug development, and organic synthesis. This document details its chemical identity, physical properties, synthesis, and key applications, with a focus on experimental protocols and data presentation for a scientific audience.

Chemical Identity and Synonyms

This compound is an aromatic amine that serves as a crucial building block in the synthesis of a wide range of complex organic molecules.[1] Its structure, featuring a bromine atom and a methyl group on the aniline (B41778) ring, provides multiple reactive sites for synthetic transformations.[1] Accurate identification is critical for researchers; the primary identifiers and a list of common synonyms are provided below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 6933-10-4[1][3][4] |

| Molecular Formula | C₇H₈BrN[1][4] |

| Molecular Weight | 186.05 g/mol [1][3][4] |

| InChI Key | MMEGELSFOYDPQW-UHFFFAOYSA-N[1] |

| Canonical SMILES | CC1=C(C=CC(=C1)N)Br |

Table 2: Synonyms for this compound

| Synonym |

| 5-Amino-2-bromotoluene[2][5][6] |

| 4-Bromo-m-toluidine[2][3] |

| 3-Methyl-4-bromoaniline[2][7] |

| 4-Bromo-3-methylbenzenamine[2] |

| Benzenamine, 4-bromo-3-methyl-[2] |

| m-Toluidine, 4-bromo-[2] |

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented in Table 3. This data is essential for designing experiments, ensuring safe handling, and predicting its behavior in chemical reactions.

Table 3: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | Off-white to beige to light brown powder/crystalline solid | [5] |

| Melting Point | 80-82 °C | [3][8] |

| Boiling Point | 240 °C | [3][9][8] |

| Solubility | Sparingly soluble in water | [10] |

| Purity | Typically >97% (GC) | [3][5] |

Spectroscopic data is crucial for the verification of the compound's identity and purity. Representative ¹H NMR data is provided below.

¹H NMR Data (CDCl₃): δ 2.28 (s, 3H), 3.39 (brs, 2H), 6.38 (d, J = 8Hz, 1H), 6.55 (s, 1H), 7.27 (d, J = 8Hz, 1H).[11]

Synthesis and Experimental Protocols

This compound is a valuable building block due to its dual reactivity: the nucleophilic amino group and the carbon-bromine bond, which is amenable to a variety of cross-coupling reactions.[10][1] This section provides detailed experimental protocols for its synthesis and its application in common organic transformations.

Synthesis of this compound from 2-Bromo-5-nitrotoluene

A common and efficient method for the synthesis of this compound involves the reduction of a nitro group.[11]

Experimental Protocol:

-

To a suspension of 1-bromo-2-methyl-4-nitrobenzene (4 g, 18.51 mmol) in 200 mL of methanol, add activated Raney nickel (0.4 g).[11]

-

Stir the mixture under a hydrogen atmosphere (30 psi) for 3 hours.[11]

-

Upon completion of the reaction (monitored by TLC), filter the reaction mixture through a pad of Celite.[11]

-

Remove the solvent from the filtrate under reduced pressure.[11]

-

Dry the resulting residue under vacuum to afford this compound as a white solid (3.4 g, 99% yield).[11]

Application in Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom on the aromatic ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.[3][12]

Experimental Protocol (General Procedure):

-

In a dried Schlenk tube equipped with a stirrer, combine N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (1.0 equiv), tetrakis(triphenylphosphine)palladium(0) (0.05 equiv), K₃PO₄ (2.0 equiv), and the desired aryl boronic acid (1.0 equiv).[12]

-

Add a 10:1 mixture of 1,4-dioxane and water (e.g., 8.25 mL) under an inert argon atmosphere.[12]

-

Heat the reaction mixture with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired arylated product.[12]